2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone, with the chemical formula CHBrClF O, is a halogenated organic compound notable for its complex structure and potential applications in pharmaceuticals and chemical synthesis. The compound features a bromo group and a chloro-fluoro-substituted phenyl ring, contributing to its unique reactivity and biological properties. It has a molecular weight of approximately 295.93 g/mol, a density of 1.914 g/cm³, and a boiling point of 306.7ºC at 760 mmHg .
The reactivity of 2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone can be attributed to its electrophilic nature due to the presence of halogen atoms. Typical reactions include:
Preliminary studies indicate that compounds similar to 2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone exhibit significant biological activities, including:
Several synthetic routes have been developed for producing 2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone:
The unique properties of 2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone make it valuable in various fields:
Research into the interactions of 2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone with biological systems is ongoing. Studies focus on:
Several compounds share structural similarities with 2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone. Here are some examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Bromo-1-(3-fluorophenyl)ethanone | 53631-18-8 | 1.00 |
| 2-Bromo-1-(2-fluorophenyl)ethanone | 655-15-2 | 0.90 |
| 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | 88675-31-4 | 0.85 |
| 4-Bromoacetophenone | 40342-9 | 0.84 |
| 3-Bromobenzoyl chloride | 45536-7 | 0.82 |
These compounds are unique due to their specific halogen substitutions and potential variations in biological activity and reactivity profiles.